2-Chloro-5-(2-methylpropanamido)benzoic acid

描述

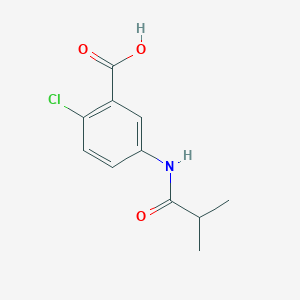

2-Chloro-5-(2-methylpropanamido)benzoic acid is a benzoic acid derivative with a chloro substituent at position 2 and a 2-methylpropanamido (isobutyramido) group at position 4. Its molecular formula is C₁₁H₁₁ClNO₃, with a molecular weight of 240.45 g/mol. The compound’s structure combines a carboxylic acid moiety with a branched aliphatic amide, conferring unique physicochemical properties. Applications include pharmaceutical intermediate synthesis, as seen in related chloro-benzoic acids used in drug development .

属性

IUPAC Name |

2-chloro-5-(2-methylpropanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-6(2)10(14)13-7-3-4-9(12)8(5-7)11(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVWHIUQIANBRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC(=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Halogenation Step

Example Synthetic Route (Based on Related Halogenated Benzoic Acids)

Analytical Data and Purity

- Purity of intermediates and final products is typically between 95-99% as confirmed by chromatographic and melting point analyses.

- Melting points for related compounds range from 238-243 °C, indicating good crystallinity and purity.

Summary Table of Key Preparation Parameters

| Preparation Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Halogenation (Chlorination) | Dichlorohydantoin, benzoyl peroxide, DMF | 90-110 | 1-2 | 63-68 | Catalyst required, solvent choice critical |

| Amide Formation | 5-Amino-2-chlorobenzoic acid + 2-methylpropanoyl chloride/base | Room temp to reflux | 2-4 | Variable | Coupling agents may be used |

| Ester Hydrolysis | NaOH, ethanol | 70-80 | 2-4 | High | Followed by acidification |

| Purification | Extraction, washing, drying, recrystallization | Ambient | - | - | Ensures 95-99% purity |

化学反应分析

Types of Reactions

2-Chloro-5-(2-methylpropanamido)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylic acid derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products

Substitution: Formation of substituted benzoic acid derivatives.

Reduction: Formation of 2-Chloro-5-(2-methylpropylamino)benzoic acid.

Oxidation: Formation of oxidized benzoic acid derivatives.

科学研究应用

2-Chloro-5-(2-methylpropanamido)benzoic acid is utilized in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases.

Industry: Employed in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-Chloro-5-(2-methylpropanamido)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity .

相似化合物的比较

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key differences among benzoic acid derivatives arise from substituent electronic and steric effects:

- Solubility: The amide group in the target compound likely increases polarity compared to halogenated derivatives (e.g., 5-bromo-2-chlorobenzoic acid) but reduces acidity relative to the parent benzoic acid. Extraction rates for similar compounds correlate with distribution coefficients (m), where bulky substituents like isobutyramido may lower m compared to phenol or acetic acid .

- Crystallinity : Hydrogen-bonding patterns differ significantly. For example, sulfonamido derivatives form distinct crystal structures via O–H⋯O and N–H⋯O bonds , while amides favor N–H⋯O interactions .

Toxicity and QSTR Predictions

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives use molecular connectivity indices (0JA, 1JA) to predict acute toxicity (LD₅₀). The isobutyramido group’s branching increases the first-order connectivity index (1JA), which correlates with higher predicted toxicity compared to linear substituents. However, exact LD₅₀ values for the target compound remain unverified experimentally.

生物活性

2-Chloro-5-(2-methylpropanamido)benzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHClNO

- CAS Number : 1184281-48-8

This compound features a chloro substituent and an amide functional group, which are significant in influencing its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cellular processes, such as kinases and phosphatases. This inhibition can lead to altered signaling pathways, affecting cell proliferation and survival.

- Receptor Interaction : The compound may interact with various receptors, modulating their activity. For example, it could influence G-protein coupled receptors (GPCRs), which play critical roles in numerous physiological processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, potentially inhibiting the growth of various bacterial strains. This could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies have indicated that it may induce apoptosis in cancer cells through the activation of specific apoptotic pathways.

- Anti-inflammatory Effects : There is evidence suggesting that this compound can reduce inflammation markers in cellular models, indicating potential use in treating inflammatory diseases.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli and S. aureus growth | |

| Anticancer | Induction of apoptosis in breast cancer cells | |

| Anti-inflammatory | Reduction of TNF-alpha levels in macrophages |

Dosage and Toxicity

The effects of this compound vary significantly with dosage:

- Low Doses : At lower concentrations, the compound exhibits beneficial effects without significant toxicity.

- High Doses : Higher concentrations may lead to cytotoxicity, affecting liver and kidney functions in animal models. Careful dosage optimization is essential for therapeutic applications.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-5-(2-methylpropanamido)benzoic acid, and how can intermediates be purified?

- Methodology : A common approach involves coupling 4-amino-5-chloro-2-methoxybenzoic acid derivatives with amino acids or other nucleophiles. For example, glycine benzyl ester can be coupled to the benzoic acid scaffold via carbodiimide-mediated activation (e.g., EDC/HOBt), followed by catalytic hydrogenation to remove protecting groups . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Monitoring via TLC or HPLC ensures intermediate purity .

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

- Methodology : Use solvent vapor diffusion or slow evaporation in polar aprotic solvents (e.g., DMSO, DMF) mixed with alcohols. For crystal structure refinement, employ the SHELX suite (SHELXL for refinement, SHELXS for solution) to resolve atomic positions and hydrogen bonding networks. WinGX or OLEX2 can assist in visualizing and validating the final structure .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound in the solid state?

- Methodology : Perform graph-set analysis (as defined by Etter’s formalism) to categorize hydrogen bonds (e.g., D(2) motifs for carboxylic acid dimers). Use Mercury or CrystalExplorer to map interactions. Compare experimental data (X-ray) with DFT-optimized geometries to identify deviations caused by steric effects from the 2-methylpropanamido group .

Q. What strategies resolve contradictions in reported crystallographic data (e.g., dihedral angles or packing motifs)?

- Methodology : Re-examine raw diffraction data for potential twinning or disorder. Use PLATON to check for missed symmetry elements. If isomers are suspected (e.g., sulfonamide vs. amido orientation), compare calculated powder XRD patterns with experimental data. Cross-validate with spectroscopic techniques (e.g., solid-state NMR) .

Q. How can the compound’s bioactivity (e.g., enzyme inhibition) be evaluated while minimizing nonspecific interactions?

- Methodology : Conduct competitive binding assays (EMSA or SPR) to assess affinity for targets like XPA or DNA. Include controls with structurally similar but inactive analogs (e.g., benzoic acid derivatives lacking the chloro-substituent). Use fluorescent dye displacement assays to rule out DNA intercalation artifacts .

Q. What safety protocols are critical when handling reactive intermediates during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。